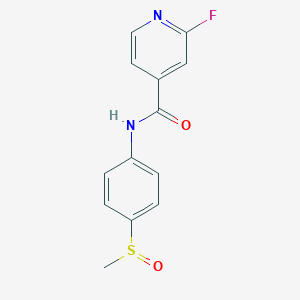
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a compound that can be associated with various chemical reactions and possesses certain biological activities. The compound is structurally related to several benzamide derivatives that have been synthesized and studied for their potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related N-(pyridin-ylmethyl)benzamides has been reported using different methods. For instance, a cobalt-catalyzed carbonylative synthesis of phthalimide motifs from N-(pyridin-2-ylmethyl)benzamides has been developed, which could potentially be adapted for the synthesis of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide . Additionally, a synthetic process involving multiple steps, including chlorination, aminolysis, and reduction, has been described for a similar compound, which could provide insights into the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide can be inferred from related compounds. For example, the crystal structure of a N-(pyridin-2-ylmethyl)benzamide derivative has been analyzed, showing different orientations of the pyridine ring with respect to the benzene ring . This information could be relevant when considering the molecular conformation and potential interactions of the target compound.
Chemical Reactions Analysis
The compound's reactivity can be deduced from similar structures. Phthalimide derivatives, which could be structurally related to the target compound, have been synthesized through carbonylative reactions . Moreover, the formation of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides via oxidative N-N bond formation suggests that the pyridinyl group can participate in complex chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide can be extrapolated from related compounds. For instance, the synthesis and characterization of a piperidine derivative with anti-acetylcholinesterase activity indicate that the piperidine nitrogen's basicity is crucial for biological activity . The presence of a trifluoromethyl group is likely to influence the compound's lipophilicity and electronic properties, as seen in other benzamide derivatives .
Relevant Case Studies
Case studies involving similar compounds have demonstrated a range of biological activities. For example, certain piperidine derivatives have shown significant anti-acetylcholinesterase activity, which could be relevant for the development of antidementia agents . Additionally, some benzamide derivatives have been evaluated for their antimicrobial activity, indicating the potential for the target compound to be explored in similar biological contexts .
科学的研究の応用
Heterocyclic Chemistry and Complex Formation
Research in heterocyclic chemistry, specifically on compounds containing benzimidazole and benzothiazole structures, has explored the preparation, properties, and complex formation of these compounds. This area of research is crucial for understanding how similar compounds to "N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide" might interact with various chemical agents and metals, leading to applications in material science, catalysis, and potentially drug design (Boča, Jameson, & Linert, 2011).
Water Treatment and Desalination
The review on semi-aromatic polyamide thin-film composite membranes for reverse osmosis and nanofiltration in water treatment and desalination highlights the importance of chemical engineering in environmental applications. This research area might indirectly relate to the study of "N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide" by demonstrating how similar chemical structures can be used in the development of new materials for environmental sustainability (Gohil & Ray, 2017).
Nanofiltration Membrane Technology
A critical review on crumpled polyamide films for nanofiltration membranes emphasizes the role of innovative materials in improving water purification, treatment, and reuse. Research into compounds with piperazine bases and their applications in creating high-performance nanofiltration membranes indicates potential areas of application for similarly structured compounds in addressing global water scarcity challenges (Shao et al., 2022).
Synthesis of N-heterocycles
The utilization of chiral sulfinamides in asymmetric N-heterocycle synthesis via sulfinimines showcases the synthetic versatility of compounds similar to "N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide." This area of research is significant for the development of natural products and therapeutically relevant compounds, demonstrating the compound's potential in medicinal chemistry (Philip et al., 2020).
特性
IUPAC Name |
N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O/c20-19(21,22)17-4-2-1-3-16(17)18(26)24-13-14-7-11-25(12-8-14)15-5-9-23-10-6-15/h1-6,9-10,14H,7-8,11-13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXROEZPSSKDDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-ylmethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2530348.png)
![1,3-Dimethyl-8-[(2-methyl-2-propenyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2530349.png)


![{[3-(2-Methoxyphenyl)-5-isoxazolyl]methyl}amine hydrochloride](/img/structure/B2530352.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530355.png)
![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2530356.png)






![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2,4-dichlorophenyl)propan-1-one](/img/structure/B2530371.png)